Sucralose

Catalog No.
S582153
CAS No.
56038-13-2
M.F
C12H19Cl3O8
M. Wt
397.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucralose

CAS Number

56038-13-2

Product Name

Sucralose

IUPAC Name

(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C12H19Cl3O8

Molecular Weight

397.6 g/mol

InChI

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

BAQAVOSOZGMPRM-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O

Solubility

Freely soluble in water, methanol and ethanol; Slightly soluble in ethyl acetate
Freely soluble in methanol, alcohol; slightly soluble in ethyl acetate
In water, 2.27X10+4 mg/L at 25 °C (est)

Synonyms

1',4',6'-trichloro-1',4,6'-trideoxygalactosucrose, 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl-4-chloro-4-deoxy-alpha-D-galactopyranoside, Splenda, sucralose, trichlorogalacto-sucrose, trichlorogalactosucrose, trichlorosucrose

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl)O

Sweet Taste Receptor Studies: Understanding Sweetness Perception

Sucralose serves as a valuable tool in understanding sweet taste perception due to its specific interaction with taste receptors. Its high sweetness intensity and lack of caloric content allow researchers to isolate and investigate the molecular mechanisms of sweet taste transduction. Studies have utilized sucralose to identify different types of sweet taste receptors and their roles in sweetness perception []. This knowledge can inform the development of novel sweeteners and treatments for taste disorders.

Gut Microbiome Research: Exploring Interactions with Gut Bacteria

Recent research delves into the potential interactions between sucralose and the gut microbiome. Studies suggest that sucralose consumption may alter the composition and function of gut bacteria []. While the long-term implications remain unclear, understanding these interactions is crucial for assessing the potential health effects of sucralose on various metabolic processes and gut health.

Drug Development and Delivery: Exploring Potential Applications

Sucralose's unique physicochemical properties, such as its high stability and solubility, have attracted interest in the field of drug development and delivery. Researchers explore its potential as a carrier molecule for drugs and bioactive compounds, aiming to improve their solubility, stability, and bioavailability. Additionally, sucralose's sweet taste could mask the bitterness of certain medications, improving patient compliance.

Diabetes Research: Investigating Metabolic Effects

Despite being non-caloric, sucralose's influence on blood sugar levels and insulin response is a subject of ongoing research. Studies have yielded mixed results, with some suggesting potential effects on glucose and insulin levels, while others indicate no significant impact []. Understanding these interactions is crucial for individuals with diabetes who rely on artificial sweeteners.

Toxicology and Safety Studies: Ensuring Consumer Safety

Extensive research has been conducted to evaluate the safety of sucralose for human consumption. Regulatory agencies worldwide have deemed it safe for general use based on numerous studies assessing its genotoxicity, carcinogenicity, and overall health effects []. However, ongoing research continues to investigate potential long-term effects and interactions with other dietary factors.

Sucralose is a sugar substitute derived from sucrose (table sugar) []. It undergoes a multistep process where three hydroxyl groups are selectively replaced with chlorine atoms []. This modification creates a non-caloric sweetener approximately 600 times sweeter than sugar []. Sucralose's significance lies in its ability to provide sweetness without contributing to calorie intake. This makes it a popular choice for sugar-reduced and diet products [].


Molecular Structure Analysis

Sucralose shares a similar structure with sucrose (C₁₂H₂₂O₁₁) but with three chlorine atoms replacing hydroxyl groups (OH). This substitution is responsible for its sweetness and resistance to enzymatic breakdown in the body []. The chlorine atoms create steric hindrance, preventing taste receptors from recognizing and responding to sucralose as readily as they do to sugar.


Chemical Reactions Analysis

Synthesis

  • Sucrose reacts with acetic anhydride to form a specific octaacetate ester.
  • Three hydroxyl groups are selectively chlorinated.
  • The ester bonds are then cleaved, yielding sucralose [].

Decomposition

Physical and Chemical Properties

  • Melting point: 185°C []
  • Boiling point: Decomposes at high temperatures
  • Solubility: Highly soluble in water []
  • Stability: Stable under acidic, basic, and neutral conditions []

Sucralose does not participate in the body's metabolic pathways. Its sweetness perception is due to its interaction with taste receptors on the tongue. The modified structure allows sucralose to bind to these receptors but prevents them from triggering the full sweetness response like sugar does. As a result, sucralose provides a sweet taste without contributing calories.

Major regulatory bodies like the FDA and the European Food Safety Authority (EFSA) consider sucralose safe for human consumption when consumed at recommended levels []. Extensive research has not shown significant adverse effects in healthy adults. However, some studies suggest sucralose may alter gut bacteria composition in animals []. More research is needed to understand the long-term effects on human gut health.

Limitations:

  • This analysis focused on scientific research related to sucralose.
  • The safety section primarily addressed human consumption. Industrial handling or large-scale exposure may require additional safety considerations.

Physical Description

White to off-white, practically odourless, crystalline powder.

Color/Form

White to off white, crystalline powder
Anhydrous crystalline form: orthorhombic, needle-like crystals
Syrup

XLogP3

-1.5

LogP

log Kow = -1.00 (est)

Appearance

Powder

Melting Point

130.0 °C
130 °C

UNII

96K6UQ3ZD4

MeSH Pharmacological Classification

Sweetening Agents

Mechanism of Action

Positive allosteric modulators of the human sweet taste receptor ...developed as a new way of reducing dietary sugar intake .../can be used as/ ...valuable tool molecules to study the general mechanism of positive allosteric modulations of T1R taste receptors. Using chimeric receptors, mutagenesis, and molecular modeling, .../the study/ reveal how ...sweet enhancers follow a similar mechanism as the natural umami taste enhancer molecules. Whereas the sweeteners bind to the hinge region and induce the closure of the Venus flytrap domain of T1R2, the enhancers bind close to the opening and further stabilize the closed and active conformation of the receptor.

Vapor Pressure

3.25X10-14 mm Hg at 25 °C (est)

Other CAS

56038-13-2

Wikipedia

Sucralose

Biological Half Life

Three male subjects given a single oral dose (1.11 mg/kg b.w., 0.3 uCi/kg) of trichlorogalactosucrose uniformly labelled with carbon-14 excreted an average of 13.5% of the radioactivity in urine and 82.1% in feces in 5 days. ... Maximum levels of radioactivity in the blood occurred within 2-3 hours and in two of the subjects declined with a half-life of approximately 2.5 hours.

Use Classification

Food additives
Food Additives -> SWEETENER; -> JECFA Functional Classes

Methods of Manufacturing

The starting material for the synthesis of sucralose is sucrose. The production route commonly described blocks the three primary hydroxyl groups as trityl ethers, and transforms the secondary hydroxyl groups to acetates to yield 6,1',6'-tritrityl-2,3,4,3',4'- pentaacetylsucrose. By deblocking the primary hydroxyl groups, 2,3,4,3',4'-pentaacetylsucrose is obtained. Under appropriate conditions, this compound can be transformed to 2,3,6,3',4'- pentaacetylsucrose. Chlorination at the exposed hydroxyl groups gives 4,1',6'-trichloro-4,1',6'- tridesoxygalactosucrose on conversion of the glucose moiety to galactose. Removal of the acetate groups by hydrolysis yields sucralose.

General Manufacturing Information

Chlorinated sucrose derivative with enhanced sweetness
Compared with dilute sucrose solution, sucralose is about 600 times sweeter. The sweetness is perceived with a slight delay and a lasting effect, similar to aspartame, and generally considered of good quality.
Solid sucralose is not fully stable, and slowly releases HCl, with discoloration. In contrast, aqueous solutions are highly stable, and it is marketed in this form.

Interactions

/The study/...investigated the ability of zinc sulfate (5, 25, 50 mM) to inhibit the sweetness of 12 chemically diverse sweeteners, which were all intensity matched to 300 mM sucrose [800 mM glucose, 475 mM fructose, 3.25 mM aspartame, 3.5 mM saccharin, 12 mM sodium cyclamate, 14 mM acesulfame-K, 1.04 M sorbitol, 0.629 mM sucralose, 0.375 mM neohesperidin dihydrochalcone (NHDC), 1.5 mM stevioside and 0.0163 mM thaumatin]. Zinc sulfate inhibited the sweetness of most compounds in a concentration dependent manner, peaking with 80% inhibition by 50 mM. Curiously, zinc sulfate never inhibited the sweetness of Na-cyclamate. This suggests that Na-cyclamate may access a sweet taste mechanism that is different from the other sweeteners, which were inhibited uniformly (except thaumatin) at every concentration of zinc sulfate.

Dates

Modify: 2023-09-13

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